molecular formula C7H14B2ClF9N2 B045749 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) CAS No. 140681-55-6

1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)

Cat. No. B045749
M. Wt: 354.3 g/mol
InChI Key: TXRPHPUGYLSHCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves electrophilic fluorination, which has been recognized as a promising approach for incorporating fluorine into organic molecules. Among various electrophilic fluorinating agents, this compound offers a straightforward and effective route for fluorination. It highlights the compound's role as a key reagent in electrophilic fluorination reactions, underscoring its utility in creating a broad range of fluorinated organic compounds (Singh & Shreeve, 2004).

Molecular Structure Analysis

The molecular structure of this compound facilitates its function as an electrophilic fluorinating agent. Its diazoniabicyclooctane core, combined with chloromethyl and fluorine groups, allows for efficient electrophilic attack on target molecules. This structural feature enables selective fluorination processes, demonstrating its versatility in organic synthesis.

Chemical Reactions and Properties

This compound is involved in various chemical reactions, including the regioselective fluorination of imidazo[1,2-a]pyridines, illustrating its capability to act under aqueous conditions and offer moderate to good yields through electrophilic fluorination processes (Liu et al., 2015). Furthermore, its role extends beyond fluorination to function as a "fluorine-free" reagent in various organic reactions, highlighting its versatility and efficiency in organic synthesis (Yang et al., 2020).

Scientific Research Applications

  • Electrophilic Fluorinating Agent : It has shown promising potential as an electrophilic fluorinating agent in organic chemistry (Banks, Sharif, & Pritchard, 1993).

  • Difluorination in Organic Synthesis : In the transannular cyclization of bicyclo[3.3.1]nonane dienes, it exhibits the ability to perform difluorination, leading to the formation of fluorinated organic compounds (Serguchev, Lourie, & Ponomarenko, 2002).

  • Deprotection of Amines : It effectively removes Boc groups from doubly protected amines, providing a mild and chemoselective method for deprotection and synthesis of important purine derivatives (Zeng, Duan, Zhao, & Hu, 2018).

  • Synthesis of Fluoro-Carbohydrates : It enables the high-yield, one-step synthesis of fluoro-carbohydrates and their glycosides from glycals, with applications in the pharmaceutical and biotechnology industries (Burkart, Zhang, Hung, & Wong, 1997).

  • Formation of Novel Fluorinated Compounds : It has been used to substitute the TEMPO free radical with fluorine on specific organic compounds, achieving significant yields (Kielty, Farràs, Smith, & Aldabbagh, 2020).

  • Electron Transfer Studies : Studies have also shown its involvement in single-electron transfer processes, proving beneficial both thermodynamically and kinetically (Zhang, 2013).

  • Fluorination in Aqueous Conditions : It effectively performs regioselective fluorination of imidazo[1,2-a]pyridines in aqueous conditions, demonstrating moderate to good selectivity (Liu, Gao, Gu, Shen, & Sun, 2015).

  • Versatile Functional Reagent : It is recognized as a versatile and efficient "fluorine-free" functional reagent in organic synthesis, with applications in transition metal oxidation, fluorine cation, and as a radical initiator (Yang, Song, Ali, Mudassir, & Ge, 2020).

Safety And Hazards

This compound is moderately toxic, with a male rat oral LD50 of 640 mg kg?1 and a female rat LD50 of 350–500 mg kg?1 . It is an irritant to the eye and respiratory system . Always use approved dust mask (or respirator), gloves, and safety glasses when handling the solid .

properties

IUPAC Name

1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane;ditetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClFN2.2BF4/c8-7-10-1-4-11(9,5-2-10)6-3-10;2*2-1(3,4)5/h1-7H2;;/q+2;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRPHPUGYLSHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14B2ClF9N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)

CAS RN

140681-55-6
Record name Selectfluor
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.349
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Record name 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-CHLOROMETHYL-4-FLUORO-1,4-DIAZOBICYCLO(2.2.2)OCTANE BIS(TETRAFLUOROBORATE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P1ZA6R76D
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Treatment to a vigorously-stirred cold (-35° C.) solution of the slightly impure 1-chloromethyl-4-aza-1-azoniabicyclo [2.2.2]octane tetrafluoroborate (1.01 g, 7.28 mmol) and sodium tetrafluoroborate (0.80 g, 7.28 mmol) in dry acetonitrile (200 cm3) with neat fluorine at 10-20 mmHg (1.3-2.7 kPa) pressure until its uptake appeared to cease provided 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo [2.2.2]octane bis(tetrafluoroborate) (2.20 g, 6.51 mmol, 89%), almost pure according to elemental analysis (C, 24.4: H, 4.6: N, 7.9%. Calc. C, 23.7; H, 3.95; N, 7.9%) and n.m.r. analysis [δF (solution in D2O; ext. CF3CO2H ref.) 125.5 (br. s; FN+), -72.0 (s; BF4-) p.p.m. (a trace of F- impurity caused an absorption at -50.7 p.p.m.); δH (same soln.) 4.53 (m; 3×CH2), 4.97 (m; 3×CH2), 5.50 (s; CH2Cl) p.p.m. (residual H in D2O, 4.70 p.p.m.)](isolated by filtering the product to remove NaF then evaporating the filtrate to remove CH3CN). This bis(tetrafluoroborate) melted with decomposition at 170° C. (turning brown at about 160° C.) after recrystallisation from an acetonitrile-diethyl ether mixture; rapidly liberated iodine from potassium iodine (moist starch-iodide paper); and converted phenol in warm acetonitrile to a mixture of ortho- and parafluorophenol.
Name
1-chloromethyl-4-aza-1-azoniabicyclo [2.2.2]octane tetrafluoroborate
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
Reactant of Route 2
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)

Citations

For This Compound
2
Citations
RE Banks, V Murtagh, I An… - … of Reagents for …, 2001 - Wiley Online Library
Abstract InChI= 1S/C7H14ClFN2. 2BF4/c8‐7‐10‐1‐4‐11 (9, 5‐2‐10) 6‐3‐10; 2* 2‐1 (3, 4) 5/h1‐7H2;;/q+ 2; 2*‐1 InChIKey= TXRPHPUGYLSHCX‐UHFFFAOYSA‐N (easily handled, cost‐effective, site‐selective electrophilic fluorinating agent applicable to a wide variety of organic substrates possessing overt or masked carbanionic character) Alternate Names: F‐TEDA‐BF4; Selectfluor™. Physical Data: apparent mp 190° C (thermal behavior is complicated; exothermic decomposition can occur at temperatures> 80° C); d 1.731 g cm− 3 …
Number of citations: 8 onlinelibrary.wiley.com
JS Yadav, BVS Reddy, YJ Reddy - Chemistry letters, 2008 - journal.csj.jp
SelectfluorTM is found to catalyze efficiently the electrophilic thiocyanation of indoles and pyrrole with ammonium thiocyanate under mild and neutral conditions to produce the corresponding 3-indolyl and 2-pyrrolyl thiocyanates, respectively, in excellent yields with high selectivity. This method is effective even with azaindole and carbazole while many of reported procedures failed to produce thiocyanates from azaindole.
Number of citations: 34 www.journal.csj.jp

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